N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 2-methylphenyl group. The acetamide moiety is linked via a methylene bridge to the 5-position of the heterocyclic core, with the N-substituent being a 4-acetamidophenyl group.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-14-5-3-4-6-19(14)28-21-18(11-24-28)22(31)27(13-23-21)12-20(30)26-17-9-7-16(8-10-17)25-15(2)29/h3-11,13H,12H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXRJTSDWQUZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the acetamidophenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for manufacturing pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazolo-Pyrimidine Core
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a common framework in medicinal chemistry. Key structural variations among analogues include:
1-Position Substitution
- Target Compound : 2-methylphenyl group.
- : 3-chlorophenyl substitution, introducing an electron-withdrawing group that may enhance electrophilicity and alter binding interactions .
5-Position Linker and Acetamide Modifications
- Target Compound : Acetamidophenyl group with a methylene bridge.
- and : Methoxyphenoxy groups replace the acetamide, introducing ether linkages that may improve solubility but reduce metabolic stability .
- : Incorporation of a chromen-4-one moiety fused to the pyrimidine, significantly increasing molecular complexity and mass (571.2 g/mol) .
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (416.44 g/mol) is within the optimal range for oral bioavailability (<500 g/mol).
- Electron-donating methyl groups (target) vs. electron-withdrawing chloro () may influence π-π stacking or hydrogen bonding in target interactions.
- Higher molecular weight compounds (e.g., ) may face challenges in pharmacokinetics despite enhanced target affinity .
Biological Activity
N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are characterized by their unique structural framework that includes a pyrazole ring fused to a pyrimidine. This structural configuration contributes to their biological potency. Compounds in this category have been investigated for various pharmacological properties, including:
- Anticancer activity
- Antimicrobial properties
- Anti-inflammatory effects
- Enzyme inhibition
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various signaling pathways. Notably:
- Inhibition of Enzymatic Activity : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that protects cells from oxidative stress.
Biological Activity Data
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests potential use in cancer therapies targeting specific malignancies.
- Antimicrobial Properties : Research has shown that compounds similar to this compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the compound's ability to penetrate bacterial membranes and inhibit essential enzymatic functions.
- Anti-inflammatory Effects : In vitro studies indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This positions it as a candidate for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
